molecular formula C27H28Cl2N4O B10794882 (4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine

(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B10794882
M. Wt: 495.4 g/mol
InChI Key: MJAKYGLXMJNUID-UHFFFAOYSA-N
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Description

The compound (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine is a complex organic molecule that has garnered attention in scientific research due to its unique structure and potential applications. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This is followed by the introduction of the piperazine moiety and the dichlorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine has been studied for its potential as a fluorescent probe for dopamine D3 receptors . This makes it valuable in neurochemical research and drug development.

Medicine

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with dopamine D3 receptors . The compound binds to these receptors, potentially modulating their activity and influencing neurotransmitter release. This interaction is mediated through the compound’s piperazine and dichlorophenyl groups, which fit into the receptor’s binding site.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Another member of the imidazo[1,2-a]pyridine family, known for its fluorescent properties.

    4-Arylpiperazine derivatives: These compounds also interact with dopamine receptors and have been studied for their potential as antipsychotic agents.

Uniqueness

What sets (4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine apart is its combination of the imidazo[1,2-a]pyridine core with the dichlorophenyl-piperazine moiety. This unique structure enhances its binding affinity and specificity for dopamine D3 receptors, making it a valuable tool in neurochemical research.

Properties

Molecular Formula

C27H28Cl2N4O

Molecular Weight

495.4 g/mol

IUPAC Name

2-[4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]phenyl]-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C27H28Cl2N4O/c1-20-10-12-33-19-24(30-26(33)18-20)21-6-8-22(9-7-21)34-17-3-11-31-13-15-32(16-14-31)25-5-2-4-23(28)27(25)29/h2,4-10,12,18-19H,3,11,13-17H2,1H3

InChI Key

MJAKYGLXMJNUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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